8-iodomethyl-6-propylergoline 8-iodomethyl-6-propylergoline
Brand Name: Vulcanchem
CAS No.: 109297-73-6
VCID: VC0218235
InChI: InChI=1S/C18H23IN2/c1-2-6-21-11-12(9-19)7-15-14-4-3-5-16-18(14)13(10-20-16)8-17(15)21/h3-5,10,12,15,17,20H,2,6-9,11H2,1H3/t12-,15?,17+/m0/s1
SMILES: CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CI
Molecular Formula: C38H37N3O7
Molecular Weight: 394.3 g/mol

8-iodomethyl-6-propylergoline

CAS No.: 109297-73-6

Main Products

VCID: VC0218235

Molecular Formula: C38H37N3O7

Molecular Weight: 394.3 g/mol

8-iodomethyl-6-propylergoline - 109297-73-6

CAS No. 109297-73-6
Product Name 8-iodomethyl-6-propylergoline
Molecular Formula C38H37N3O7
Molecular Weight 394.3 g/mol
IUPAC Name (6aR,9R)-9-(iodomethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline
Standard InChI InChI=1S/C18H23IN2/c1-2-6-21-11-12(9-19)7-15-14-4-3-5-16-18(14)13(10-20-16)8-17(15)21/h3-5,10,12,15,17,20H,2,6-9,11H2,1H3/t12-,15?,17+/m0/s1
Standard InChIKey YUYNFFCUUGBSOR-CZZJGDGRSA-N
Isomeric SMILES CCCN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CI
SMILES CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CI
Canonical SMILES CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CI
Synonyms 8-IMPE
8-iodomethyl-6-propylergoline
PubChem Compound 194811
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator